molecular formula C9H11NO5S B3387644 3-[Methoxy(methyl)sulfamoyl]benzoic acid CAS No. 848290-16-4

3-[Methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B3387644
CAS No.: 848290-16-4
M. Wt: 245.25 g/mol
InChI Key: XSMWWLKSVJQCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methoxy(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzoic acid, featuring a methoxy group, a methyl group, and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methoxy(methyl)sulfamoyl]benzoic acid typically involves the introduction of the methoxy, methyl, and sulfamoyl groups onto a benzoic acid scaffold. One common method includes the sulfonation of methyl benzoate followed by methoxylation. The reaction conditions often involve the use of methanesulfonic acid and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Methoxy(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

3-[Methoxy(methyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes and pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[Methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Another benzoic acid derivative with a sulfamoyl group, but lacking the methoxy and methyl groups.

    Methoxybenzoic acids: Compounds with a methoxy group attached to the benzene ring, but without the sulfamoyl group.

    Methylbenzoic acids: Compounds with a methyl group attached to the benzene ring, but without the sulfamoyl and methoxy groups.

Uniqueness

3-[Methoxy(methyl)sulfamoyl]benzoic acid is unique due to the combination of methoxy, methyl, and sulfamoyl groups on the benzoic acid scaffold. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the sulfamoyl group, in particular, enhances its potential as an enzyme inhibitor and its utility in medicinal chemistry.

Properties

IUPAC Name

3-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10(15-2)16(13,14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMWWLKSVJQCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255790
Record name 3-[(Methoxymethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848290-16-4
Record name 3-[(Methoxymethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848290-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Methoxymethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Methoxy(methyl)sulfamoyl]benzoic acid
Reactant of Route 2
3-[Methoxy(methyl)sulfamoyl]benzoic acid
Reactant of Route 3
3-[Methoxy(methyl)sulfamoyl]benzoic acid
Reactant of Route 4
3-[Methoxy(methyl)sulfamoyl]benzoic acid
Reactant of Route 5
3-[Methoxy(methyl)sulfamoyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[Methoxy(methyl)sulfamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.